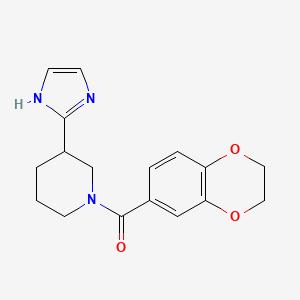

5-(5-aminopyridin-3-yl)-N-(tert-butyl)-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "5-(5-aminopyridin-3-yl)-N-(tert-butyl)-2-furamide" involves multi-step chemical reactions that provide insights into complex organic synthesis techniques. For instance, the synthesis of 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines from 3-cyanopyridine-2(1H)-thiones showcases the intricate processes involved in constructing similar pyridine-based frameworks (Kalugin & Shestopalov, 2018). Such methodologies are pivotal for the development of compounds with specific functional groups and structural characteristics.

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using various spectroscopic and crystallographic techniques. For example, the structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine was elucidated through X-ray crystallography, revealing detailed insights into the spatial arrangement of atoms and the molecular geometry (Çelik et al., 2007). Such analyses are crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

The chemical reactivity of pyridine-based compounds, including "5-(5-aminopyridin-3-yl)-N-(tert-butyl)-2-furamide," involves various reactions that highlight their versatile chemistry. For instance, the synthesis and reduction of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides demonstrate the potential for functional group transformations and the introduction of new chemical moieties (Zelenov et al., 2014). These reactions are fundamental for modifying the compound's properties for specific applications.

Physical Properties Analysis

The physical properties of "5-(5-aminopyridin-3-yl)-N-(tert-butyl)-2-furamide" and related compounds are influenced by their molecular structure. Techniques such as spectroscopy and crystallography provide insights into properties like melting points, solubility, and stability. The study of 2-Aminopyrimidine directed self-assembly of zinc porphyrins, for instance, illustrates how molecular structure affects aggregation behavior and light-harvesting efficiency, which are crucial for applications in materials science (Balaban et al., 2003).

Chemical Properties Analysis

Understanding the chemical properties of "5-(5-aminopyridin-3-yl)-N-(tert-butyl)-2-furamide" involves studying its reactivity, stability under various conditions, and interaction with other chemical entities. The synthesis and photoluminescence properties of rhenium(I) complexes based on 2,2':6',2''-terpyridine derivatives elucidate how specific functional groups and molecular frameworks influence photophysical properties, highlighting the compound's potential in photoluminescence applications (Wang et al., 2013).

科学的研究の応用

Discovery and Optimization of Renin Inhibitors

One study focuses on the discovery of benzimidazole derivatives as orally active renin inhibitors, highlighting the structural modification to improve pharmacokinetic profiles while maintaining renin inhibitory activity. This optimization process emphasizes the importance of specific substitutions to enhance drug efficacy and bioavailability, relevant to the development of compounds with similar structural elements (Hidekazu Tokuhara et al., 2018).

Synthesis and Computational Studies of Cyano-derivatives

Another research elaborates on the water-mediated synthesis of cyano-derivatives, incorporating computational chemistry methods to support experimental findings. This study provides insights into the molecular docking analyses of compounds for potential anticancer activity, emphasizing the utility of structural modifications for enhancing biological interactions (R. Jayarajan et al., 2019).

Antineoplastic Imidazoacridinones Synthesis

Further investigation into the synthesis of new 5-amino-substituted derivatives of imidazoacridinones reveals potent in vivo activity against murine leukemia. This highlights the potential therapeutic applications of amino-substituted compounds in cancer treatment, illustrating the critical role of structural diversity in medicinal chemistry (W. Cholody et al., 1996).

Asymmetric Synthesis of Amines

Research on the asymmetric synthesis of amines using tert-butanesulfinamide demonstrates a versatile methodology for producing chiral amines, crucial in pharmaceutical development. This process involves condensation, nucleophile addition, and tert-butanesulfinyl group cleavage, showcasing the importance of asymmetric synthesis techniques in creating biologically active molecules (Hai‐Chao Xu et al., 2013).

特性

IUPAC Name |

5-(5-aminopyridin-3-yl)-N-tert-butylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)17-13(18)12-5-4-11(19-12)9-6-10(15)8-16-7-9/h4-8H,15H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWOPJAMJRIKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(O1)C2=CC(=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-aminopyridin-3-yl)-N-(tert-butyl)-2-furamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)